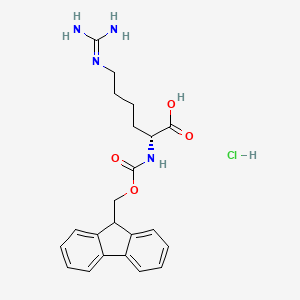
Fmoc-D-HoArg-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-HoArg-OH.HCl, also known as fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride, is a derivative of the amino acid homoarginine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, making it an essential tool in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride typically involves the protection of the amino group of D-homoarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-homoarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the fluorenylmethyloxycarbonyl group.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide are often used to activate the carboxyl group of the incoming amino acid for peptide bond formation.
Major Products
The major products formed from these reactions include the desired peptide sequences with the fluorenylmethyloxycarbonyl group removed, allowing for further elongation of the peptide chain.
科学研究应用
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications, including diagnostics and research tools
作用机制
The primary mechanism of action of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
相似化合物的比较
Similar Compounds
Fluorenylmethyloxycarbonyl-L-homoarginine: Similar in structure but uses the L-isomer of homoarginine.
Fluorenylmethyloxycarbonyl-arginine: Uses arginine instead of homoarginine.
tert-Butyloxycarbonyl-D-homoarginine: Uses a different protecting group (tert-butyloxycarbonyl) instead of fluorenylmethyloxycarbonyl.
Uniqueness
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is unique due to its use of the D-isomer of homoarginine and the fluorenylmethyloxycarbonyl protecting group. This combination provides specific advantages in peptide synthesis, such as increased stability and ease of deprotection .
属性
分子式 |
C22H27ClN4O4 |
|---|---|
分子量 |
446.9 g/mol |
IUPAC 名称 |
(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m1./s1 |
InChI 键 |
CIHMGZUUYMRKGJ-FSRHSHDFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
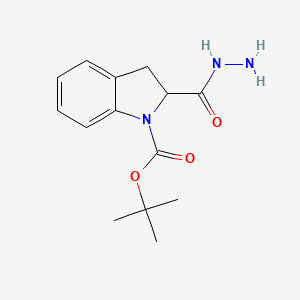
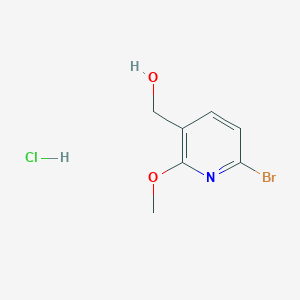
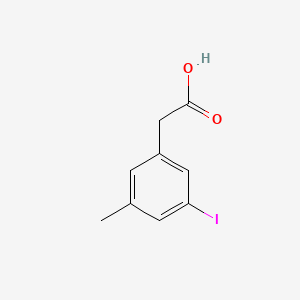
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
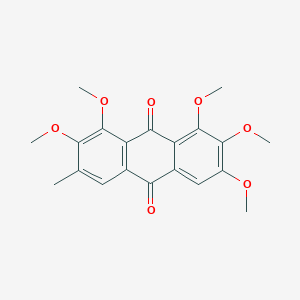
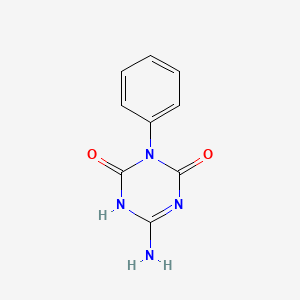
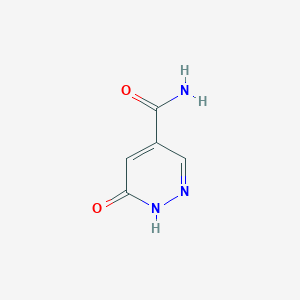
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
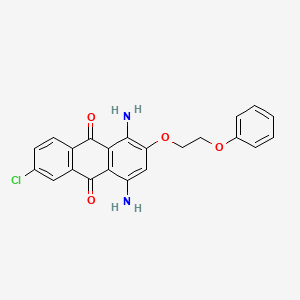
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
